molecular formula C7H6BrF B1266709 2-Bromo-3-fluorotoluene CAS No. 59907-13-0

2-Bromo-3-fluorotoluene

Cat. No. B1266709
CAS RN: 59907-13-0
M. Wt: 189.02 g/mol
InChI Key: FYCXRRYRNRDSRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-3-fluorotoluene can be achieved through various chemical pathways. One notable method involves the Gattermann diazonium salt substitution reaction, followed by reduction and the Schiemann reaction, starting from 2-Amino-6-nitrotoluene. This process yields 2-Bromo-6-fluorotoluene, which shares a similar synthesis pathway with the target compound, highlighting the versatility of halogenation reactions in aromatic compounds (Li Jiang-he, 2010).

Molecular Structure Analysis

Molecular structure analysis of bromofluorotoluenes, including this compound, often involves techniques like IR, MS, and 1H NMR. These techniques confirm the structural integrity and composition of the synthesized compound, ensuring the presence of both bromo and fluoro substituents on the aromatic ring (Li Jiang-he, 2010).

Scientific Research Applications

Synthesis and Intermediate Applications

2-Bromo-3-fluorotoluene serves as an important intermediate in various chemical synthesis processes. For example, it has been used in the preparation of 2-Bromo-6-Fluorotoluene, an essential medical intermediate. The synthesis involves a series of reactions, including Gattermann diazonium salt substitution, reduction, and Schiemann reactions, yielding a significant 51.8% target product (Li Jiang-he, 2010).

Chemical Transformations and Reactions

Chemical transformations involving this compound are crucial in the synthesis of various compounds. One example is its use in the Ullmann coupling reaction with phenol, leading to the formation of 4-Fluoro-3-phenoxytoluene. This process achieves an 88% yield, showcasing the efficiency of this compound in facilitating such chemical reactions (Zhao Wenxian et al., 2004).

Role in the Generation of Carbenes

Fluoro(phenyl)carbene, generated from α-bromo-α-fluorotoluene, reacts with Schiff bases to produce 2-fluoro-2-phenylaziridines. However, the yields are low due to instability under carbene generation conditions. Despite this, the reaction demonstrates the utility of this compound derivatives in the synthesis of complex organic structures (E. Y. Kusei et al., 2005).

Solid Acid Catalysts in Nitration Processes

In the context of green chemistry, solid acid catalysts have been employed for the regioselective nitration of fluorotoluenes, including this compound derivatives. This approach is environmentally friendly and offers a simpler work-up procedure compared to traditional nitration methods (S. Maurya et al., 2003).

Safety and Hazards

2-Bromo-3-fluorotoluene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Mechanism of Action

Target of Action

2-Bromo-3-fluorotoluene is an organic compound that serves as an important intermediate in various chemical reactions It’s widely used in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs , suggesting that its targets could be diverse depending on the specific end product.

Mode of Action

The mode of action of this compound largely depends on the specific chemical reaction it’s involved in. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. In this context, this compound would interact with a boron reagent and a palladium catalyst to form a new carbon-carbon bond .

Pharmacokinetics

It’s slightly soluble in water , which could influence its absorption and distribution. More research would be needed to fully understand its pharmacokinetic properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a cool, well-ventilated area away from oxidizing agents . Its solubility in water could also affect its behavior in different environments .

properties

IUPAC Name

2-bromo-1-fluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCXRRYRNRDSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208628
Record name 2-Bromo-3-fluorotoluene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59907-13-0
Record name 2-Bromo-1-fluoro-3-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59907-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-fluorotoluene
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Record name 2-Bromo-3-fluorotoluene
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Record name 2-bromo-3-fluorotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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